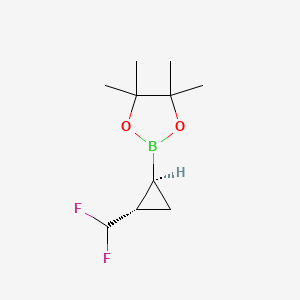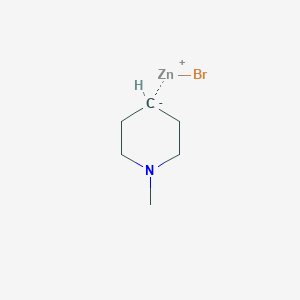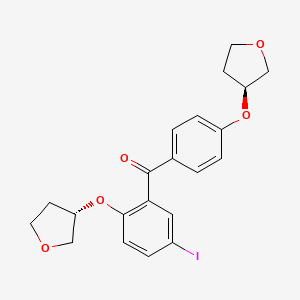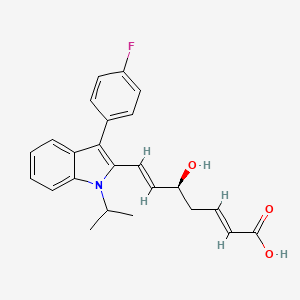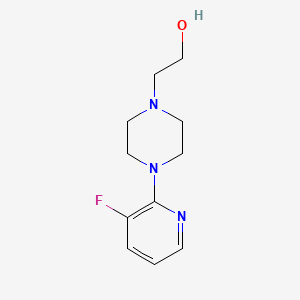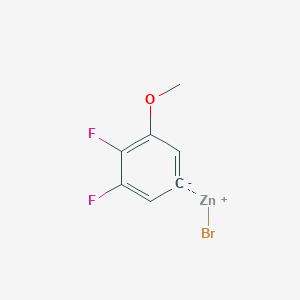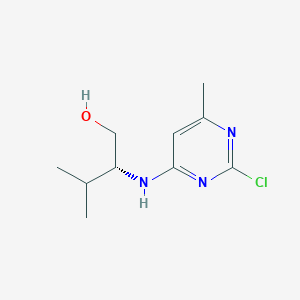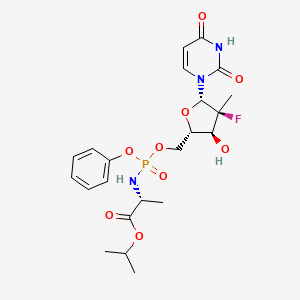![molecular formula C17H18N2O3S B14887318 2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- is an organic compound that features a cyclohexane ring, a carboxylic acid group, and a thiazole ring substituted with a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Coupling with Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyclohexanecarboxylic Acid Moiety: This can be achieved by the hydrogenation of benzoic acid to cyclohexanecarboxylic acid.
Final Coupling: The thiazole derivative is then coupled with the cyclohexanecarboxylic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the thiazole and phenyl groups.
Phenylthiazole derivatives: Compounds with similar thiazole and phenyl structures but different substituents.
Benzoic acid derivatives: Compounds with a benzoic acid core instead of cyclohexanecarboxylic acid.
Uniqueness
Cyclohexanecarboxylic acid, 2-[[(4-phenyl-2-thiazolyl)amino]carbonyl]- is unique due to the combination of its cyclohexane ring, thiazole ring, and phenyl group. This combination imparts specific chemical and biological properties that are not observed in simpler analogs or other substituted thiazoles.
属性
分子式 |
C17H18N2O3S |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
2-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c20-15(12-8-4-5-9-13(12)16(21)22)19-17-18-14(10-23-17)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2,(H,21,22)(H,18,19,20) |
InChI 键 |
JZOCQCSMIMMERG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


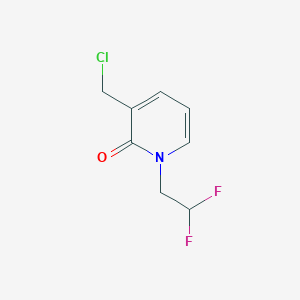

![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
